SLF-amido-C2-COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

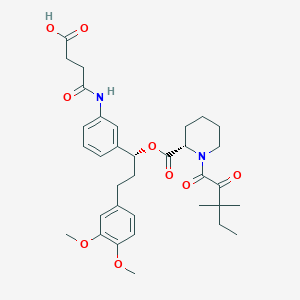

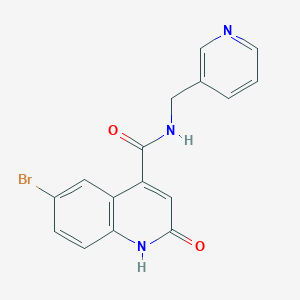

SLF-amido-C2-COOH, also known as PROTAC FKBP12-binding moiety 1, is a synthetic ligand for FKBP (SLF). It can be used in the synthesis of PROTACs . The molecular formula of SLF-amido-C2-COOH is C34H44N2O9 and its molecular weight is 624.72 .

Molecular Structure Analysis

The molecular structure of SLF-amido-C2-COOH is complex, with a molecular formula of C34H44N2O9 . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving SLF-amido-C2-COOH are not detailed in the search results, it’s known that it can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

SLF-amido-C2-COOH is a solid substance . It has a high solubility in DMSO, with a solubility of 100 mg/mL (160.07 mM) . The compound should be stored under specific conditions for optimal preservation: powder form should be stored at -20°C for 3 years or at 4°C for 2 years, and in solvent form, it should be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Efficient CO2 Removal

A study explored the use of amide-modified covalent organic framework (COF) nanosheet clusters for selective removal of CO2, presenting an efficient, low-cost solution to energy and environmental sustainability. This application underscores the potential of such compounds in addressing global challenges related to greenhouse gas emissions and climate change (Zou et al., 2017).

Supramolecular Assemblies

Research on acidic sophorolipid (SL) molecules, which are a novel type of asymmetrical bolaamphiphiles, reveals the formation of supramolecular structures such as giant twisted and helical ribbons under varying pH conditions. These findings highlight the structural versatility and potential applications of amide-functionalized compounds in materials science and nanotechnology (Zhou et al., 2004).

Electrochemical Sensing

A novel Zr-coordinated amide porphyrin-based 2D COF was synthesized for electrochemical sensing of tetracycline, demonstrating the application of amide-functionalized COFs in developing highly sensitive and specific sensors for monitoring veterinary drug residues. This highlights the potential of such materials in environmental monitoring and food safety (Ma et al., 2019).

Catalyst Optimization

Research into direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids provides insights into the optimization of catalysts for amide bond formation, a fundamental reaction in organic synthesis. This work underscores the importance of amide-functionalized compounds in pharmaceutical and synthetic organic chemistry (Gernigon et al., 2012).

Heterogeneous Catalysis

Amide-functionalized metal-organic frameworks (MOFs) have been highlighted for their catalytic applications, demonstrating the role of amide groups in enhancing catalytic properties for organic reactions. This research shows the growing importance of such frameworks in heterogeneous catalysis and green chemistry applications (Karmakar & Pombeiro, 2019).

Wirkmechanismus

Target of Action

SLF-amido-C2-COOH, also known as PROTAC FKBP12-binding moiety 1, is a synthetic ligand for FKBP (SLF) . FKBP, or FK506 binding protein, is a family of proteins that are involved in various cellular functions, including protein folding and trafficking, and immune response regulation .

Mode of Action

As a synthetic ligand, SLF-amido-C2-COOH binds to FKBP, facilitating its interaction with other proteins. This can lead to changes in the function or localization of these proteins, thereby influencing cellular processes . The exact mode of action of SLF-amido-C2-COOH depends on the specific FKBP protein it targets and the context of the cellular environment .

Biochemical Pathways

The biochemical pathways affected by SLF-amido-C2-COOH are largely dependent on the specific FKBP protein it targets. FKBPs are involved in a wide range of cellular processes, so the impact of SLF-amido-C2-COOH can be quite diverse . .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of SLF-amido-C2-COOH’s action are largely dependent on the specific FKBP protein it targets and the context of the cellular environment . As such, the results of its action can be quite diverse.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SLF-amido-C2-COOH. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to bind to FKBP . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKPNRZIJEFIG-IZZNHLLZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SLF-amido-C2-COOH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)